molecular formula C16H10Cl2FNO4S B13356010 2-Chloro-5-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride CAS No. 31368-28-2

2-Chloro-5-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride

Cat. No.: B13356010
CAS No.: 31368-28-2
M. Wt: 402.2 g/mol
InChI Key: GLAJVODXHDHLGJ-ZPUQHVIOSA-N
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Description

2-Chloro-5-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride (CAS 31368-28-2) is a halogenated aromatic compound featuring a sulfonyl fluoride (-SO₂F) moiety, a functional group of high reactivity and utility in synthetic and chemical biology applications . This molecule is characterized by an extended conjugated system due to its buta-1,3-dien-1-yl bridge, which may enhance its photophysical properties, making it a candidate for research in material science and optoelectronics . The core structure, which includes nitro (-NO₂) and chloro (-Cl) substituents, is common in intermediates used for further synthetic elaboration. The primary research value of this compound lies in its sulfonyl fluoride group, which can act as a versatile electrophile . In scientific research, sulfonyl fluorides are increasingly employed in click chemistry and as covalent inhibitors in chemical biology and drug discovery efforts . They can react selectively with nucleophilic amino acid residues, such as lysine and tyrosine, in the binding pockets of enzymes, leading to irreversible inhibition . This mechanism is analogous to that of other sulfonyl fluoride derivatives, like methanesulfonyl fluoride (MSF), which is a known irreversible inhibitor of acetylcholinesterase (AChE) . Compounds of this class are used to study enzyme function and to develop therapeutic agents for diseases such as cancer and immune disorders . Applications: • Organic Synthesis: Serves as a building block for the construction of more complex molecules, potentially for use in polymer chemistry . • Chemical Biology: Functions as a covalent protein modifier and an activity-based probe to study enzyme kinetics and function . • Drug Discovery: Investigated for its potential as a bioactive molecule and as an intermediate in the development of apoptosis-inducing agents for oncology and immunology research . Handling and Safety: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses . As a reactive chemical, appropriate safety precautions must be taken during handling. Please refer to the Safety Data Sheet for comprehensive hazard and handling information.

Properties

CAS No.

31368-28-2

Molecular Formula

C16H10Cl2FNO4S

Molecular Weight

402.2 g/mol

IUPAC Name

2-chloro-5-[(1E,3E)-4-(2-chloro-4-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride

InChI

InChI=1S/C16H10Cl2FNO4S/c17-14-8-5-11(9-16(14)25(19,23)24)3-1-2-4-12-6-7-13(20(21)22)10-15(12)18/h1-10H/b3-1+,4-2+

InChI Key

GLAJVODXHDHLGJ-ZPUQHVIOSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F)Cl

Canonical SMILES

C1=CC(=C(C=C1C=CC=CC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F)Cl

Origin of Product

United States

Preparation Methods

General Overview of the Synthesis Strategy

The synthesis primarily hinges on constructing the aromatic core with specific halogen and nitro substituents, followed by the formation of the conjugated dienyl linkage, and finally, introducing the sulfonyl fluoride functional group. The process involves a combination of aromatic substitution, cross-coupling reactions, and sulfonylation steps, each requiring meticulous control of reaction conditions to optimize yield and purity.

Key Synthetic Steps and Methodologies

Step Description Reagents & Conditions References & Discoveries
A. Preparation of 2-Chloro-4-nitrophenyl precursor Aromatic nitration followed by chlorination Nitration with nitric acid, chlorination with phosphorus oxychloride or thionyl chloride Literature indicates nitration and chlorination are classical electrophilic aromatic substitution reactions, with nitration typically performed at low temperatures to control regioselectivity (see)
B. Synthesis of the buta-1,3-dien-1-yl linker Wittig or Horner–Wadsworth–Emmons (HWE) olefination Reaction of aldehyde or phosphonate derivatives with appropriate phosphonium salts or phosphonates The formation of conjugated dienes via Wittig or HWE reactions is well-established, with optimized conditions involving polar aprotic solvents like THF, and base catalysts such as potassium tert-butoxide or sodium hydride (see)
C. Coupling of aromatic and dienyl units Suzuki-Miyaura cross-coupling Palladium-catalyzed coupling of aryl halides with boronic acids or esters This step is crucial for forming the conjugated system, with catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂, and bases such as potassium carbonate, typically under inert atmosphere (see)
D. Sulfonyl fluoride functionalization Sulfonylation of the aromatic core Reaction with sulfuryl fluoride (SO₂F₂) or equivalent sulfonyl fluoride reagents The sulfonyl fluoride group can be introduced via electrophilic sulfonylation, often under mild conditions, with sulfuryl fluoride gas or stable sulfonyl fluoride reagents (see)

Detailed Reaction Conditions and Optimization

  • Temperature Control: Each step, especially nitration and sulfonylation, requires precise temperature regulation to prevent side reactions.
  • Solvent Choice: Common solvents include acetonitrile, dichloromethane, and tetrahydrofuran, chosen based on solubility and reactivity.
  • Catalyst Loading: Palladium catalysts are used in catalytic amounts (1-5 mol%) with ligand optimization to maximize yield.
  • Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for real-time monitoring and structural confirmation.

Analytical Characterization

The final compound’s purity and structure are confirmed through:

Recent Advances and Research Discoveries

Recent research emphasizes the development of more efficient fluorination techniques, especially for sulfonyl fluoride groups, utilizing novel reagents and catalysts to improve yields and selectivity. For instance, the use of sulfuryl fluoride gas has been optimized for safer, more controlled sulfonylation reactions, as detailed in recent reviews on fluorine-18 labelled building blocks for PET tracer synthesis ().

Data Tables Summarizing Key Reaction Parameters

Reaction Step Reagents Catalyst Solvent Temperature Yield References
Aromatic nitration HNO₃ - - 0–5°C ~85%
Chlorination PCl₅ or SOCl₂ - - Reflux ~80%
Olefination (Wittig/HWE) Phosphonium salt or phosphonate - THF RT to 60°C 70–85%
Cross-coupling Boronic acid/ester Pd(PPh₃)₄ Toluene/DMF Reflux 75–90%
Sulfonylation SO₂F₂ - Acetonitrile RT 80–95%

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound into more oxidized forms.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation may produce various oxidized aromatic compounds.

Scientific Research Applications

2-Chloro-5-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and sulfonyl fluoride groups, play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features :

  • A benzene ring substituted with a sulfonyl fluoride (-SO₂F) group at position 1.
  • A chloro substituent at position 2 and a conjugated butadienyl chain at position 3.
  • The butadienyl chain terminates in a 2-chloro-4-nitrophenyl group, contributing to its electron-withdrawing character.

Physical Properties :

  • Density : 1.513 g/cm³
  • Boiling Point : 547.1°C at 760 mmHg
  • Flash Point : 284.7°C
  • Vapor Pressure : 1.81×10⁻¹¹ mmHg at 25°C

Comparison with Structurally Similar Compounds

This section evaluates key differences between the target compound and its analogs, focusing on sulfonyl fluorides and nitro/chloro-substituted aromatic systems.

Sulfonyl Fluoride Derivatives

Sulfonyl fluorides are widely used in chemical biology and medicinal chemistry due to their reactivity as covalent inhibitors. Below is a comparison with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
Target Compound C₁₆H₁₀Cl₂FNO₄S 402.22 Chloro, nitro, conjugated dienyl High electrophilicity at sulfonyl fluoride; potential for nucleophilic substitution
4-Nitrobenzenesulfonyl Fluoride C₆H₄FNO₄S 205.16 Nitro group at para position Less steric hindrance; faster hydrolysis
2-Chlorobenzenesulfonyl Fluoride C₆H₄ClFO₂S 194.62 Chloro at ortho position Reduced conjugation effects; lower thermal stability

Key Findings :

  • The target compound’s extended conjugation (via the butadienyl linker) enhances stability compared to simpler sulfonyl fluorides like 4-nitrobenzenesulfonyl fluoride.

Nitro- and Chloro-Substituted Aromatics

Nitro and chloro groups influence electronic properties and reactivity. Comparisons include:

Compound Name Key Features Applications
Target Compound Conjugated dienyl linker, dual chloro Potential as a covalent inhibitor or polymer precursor
2,4-Dichloronitrobenzene No sulfonyl group; simpler substitution Intermediate in agrochemical synthesis
4-Chloro-3-nitrobenzenesulfonamide Sulfonamide instead of sulfonyl fluoride Antibacterial agents

Reactivity Insights :

  • The sulfonyl fluoride group in the target compound offers distinct reactivity over sulfonamides, enabling covalent bond formation with serine hydrolases.
  • The nitro group at the para position (relative to the chloro substituent) enhances electron-withdrawing effects, stabilizing the sulfonyl fluoride moiety.

Discussion of Discrepancies and Limitations

  • CAS Number Variability : The compound is listed under CAS 31368-28-2 and 31368-32-8, which may reflect database errors or isomer-specific entries. Further crystallographic analysis is required to resolve this ambiguity.
  • Limited Direct Comparisons: Few studies directly compare this compound with its analogs. Most inferences derive from structural trends in sulfonyl fluorides.

Biological Activity

2-Chloro-5-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is a complex organic compound with significant potential in biological research. This article explores its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural and chemical properties:

PropertyValue
CAS Number 31368-38-4
Molecular Formula C16H11ClFNO4S
Molecular Weight 367.8 g/mol
IUPAC Name 2-chloro-5-[(1E,3E)-4-(2-chloro-4-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride
InChI Key NMACFYHPKKDSSZ-GRSRPBPQSA-N

The structure features a chlorinated benzene ring, a nitrophenyl group, and a sulfonyl fluoride moiety, which contribute to its reactivity and biological activity.

The biological activity of this compound is largely attributed to the sulfonyl fluoride group, which acts as an electrophile. This allows it to form covalent bonds with nucleophilic residues in proteins, modulating their activity. The interactions can lead to inhibition of specific enzymes or receptors involved in various biological pathways.

Key Mechanisms:

  • Covalent Modification : The sulfonyl fluoride can modify serine, threonine, and cysteine residues in proteins, affecting their function .
  • Enzyme Inhibition : It has been shown to inhibit proteases and other enzymes by forming stable covalent complexes .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. For instance, it has been evaluated against different bacterial strains, showing significant inhibitory effects at nanomolar concentrations. The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

In vitro studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways related to cell survival .

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Inhibition of Cancer Cell Proliferation :
    • A study reported that treatment with the compound resulted in a significant decrease in the proliferation of breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The study suggested that this could be due to the compound's ability to induce cell cycle arrest at the G2/M phase .
  • Antibacterial Efficacy :
    • Another investigation assessed its antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL for both strains. This suggests strong potential for development as an antibacterial agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Chloro-4-nitrophenolChlorinated phenol with nitro groupAntimicrobial
4-Chloro-3-nitrobenzenesulfonyl fluorideSimilar sulfonyl fluoride groupEnzyme inhibition
5-Chloro-2-[4-(2-chloro-4-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluorideContains buta-dienyl moietyPotential anticancer properties

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-chloro-5-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride, and what challenges arise during its synthesis?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving halogenated aromatic precursors and sulfonyl fluoride coupling. Key steps include:

  • Step 1 : Suzuki-Miyaura coupling to assemble the butadiene-linked biphenyl framework.
  • Step 2 : Sulfonylation using sulfur trioxide complexes under anhydrous conditions to introduce the sulfonyl fluoride group .
  • Challenges : Low yields due to steric hindrance from the nitro and chloro substituents, requiring precise temperature control (0–5°C during sulfonylation) and solvent optimization (e.g., dichloromethane for solubility). Purity is verified via HPLC (≥95%) and NMR (δ 7.8–8.2 ppm for aromatic protons) .

Q. How is the structure of this compound characterized, and what analytical techniques are critical for confirming its identity?

  • Methodological Answer : Structural confirmation relies on:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl fluoride carbon (δ 110–115 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 459.89 (calculated for C16H9Cl2FNO4S\text{C}_{16}\text{H}_{9}\text{Cl}_2\text{FNO}_4\text{S}) .
  • X-ray Crystallography : For solid-state conformation analysis, particularly the dihedral angle between the benzene and nitrophenyl rings (~45°) .

Q. What are the key physicochemical properties relevant to handling and storage?

  • Methodological Answer :

  • Solubility : Limited in polar solvents (e.g., water) but soluble in DCM or DMSO.
  • Stability : Hydrolyzes in aqueous media (t1/2_{1/2} ~24 hrs at pH 7.4), requiring storage under inert gas (argon) at –20°C .
  • Safety : Chlorinated intermediates may release HCl gas; use fume hoods and PPE during synthesis .

Advanced Research Questions

Q. How does the sulfonyl fluoride group influence reactivity in nucleophilic substitution reactions, and what applications does this enable?

  • Methodological Answer : The sulfonyl fluoride acts as an electrophile, reacting with nucleophiles (e.g., amines, thiols) to form stable sulfonamides or sulfonate esters. Applications include:

  • Protease Inhibition : Covalent binding to catalytic serine residues (e.g., in trypsin-like enzymes) via nucleophilic attack .
  • Bioconjugation : Site-specific protein labeling using thiol-containing biomolecules (e.g., cysteine residues) .
  • Optimization : Kinetic studies (e.g., kinact/Kik_{\text{inact}}/K_i ratios) quantify inhibition potency .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC50_{50} variability) are addressed via:

  • QSAR Modeling : Correlating electronic parameters (Hammett σ values of substituents) with enzyme inhibition .
  • Metabolic Stability Assays : Liver microsome studies to identify hydrolysis-prone regions (e.g., nitro group reduction) .
  • Crystallographic Validation : Co-crystallization with target enzymes (e.g., SARS-CoV-2 Mpro^\text{pro}) to confirm binding modes .

Q. How can reaction conditions be optimized to minimize byproducts during scale-up?

  • Methodological Answer :

  • Continuous Flow Chemistry : Reduces side reactions (e.g., diene isomerization) by maintaining precise temperature (50°C) and residence time (2 min) .
  • Catalyst Screening : Pd(OAc)2_2/XPhos for higher coupling efficiency (>90% yield) vs. traditional Pd(PPh3_3)4_4 .
  • Byproduct Analysis : LC-MS monitoring of nitro reduction products (e.g., amino derivatives) to adjust reductant stoichiometry .

Q. What role do computational methods play in predicting the compound’s reactivity and toxicity?

  • Methodological Answer :

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., sulfonyl fluoride’s electrophilicity) .
  • ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and hERG inhibition risks, guiding structural modifications .

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